molecular formula C15H13F B14611707 1,1'-(2-Fluoroprop-1-ene-1,1-diyl)dibenzene CAS No. 59888-13-0

1,1'-(2-Fluoroprop-1-ene-1,1-diyl)dibenzene

Cat. No.: B14611707
CAS No.: 59888-13-0
M. Wt: 212.26 g/mol
InChI Key: DFVKSIMJCWUDNC-UHFFFAOYSA-N
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Description

1,1’-(2-Fluoroprop-1-ene-1,1-diyl)dibenzene is an organic compound with the molecular formula C15H13F It is a derivative of propene, where a fluorine atom is attached to the second carbon of the propene chain, and the remaining carbon atoms are bonded to benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2-Fluoroprop-1-ene-1,1-diyl)dibenzene typically involves the reaction of 2-fluoropropene with benzene derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where 2-fluoropropene reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient separation and purification techniques. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Fluoroprop-1-ene-1,1-diyl)dibenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.

    Reduction: Formation of 1,1’-(2-fluoropropane-1,1-diyl)dibenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-(2-Fluoroprop-1-ene-1,1-diyl)dibenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(2-Fluoroprop-1-ene-1,1-diyl)dibenzene involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene rings provide aromaticity, which can enhance the compound’s stability and facilitate π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(propane-1,2-diyl)dibenzene: A similar compound where the fluorine atom is replaced with a hydrogen atom.

    (2-Bromoprop-1-ene-1,1-diyl)dibenzene: A bromine-substituted analog.

    (3,3,3-trifluoroprop-1-ene-1,1-diyl)dibenzene: A compound with three fluorine atoms on the propene chain.

Uniqueness

1,1’-(2-Fluoroprop-1-ene-1,1-diyl)dibenzene is unique due to the presence of a single fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution on chemical reactivity and molecular interactions.

Properties

CAS No.

59888-13-0

Molecular Formula

C15H13F

Molecular Weight

212.26 g/mol

IUPAC Name

(2-fluoro-1-phenylprop-1-enyl)benzene

InChI

InChI=1S/C15H13F/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

DFVKSIMJCWUDNC-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)F

Origin of Product

United States

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